molecular formula C18H20N2O3S B3018217 4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2097921-84-9

4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No. B3018217
CAS RN: 2097921-84-9
M. Wt: 344.43
InChI Key: BNLGSUNOBQGGIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential therapeutic applications. The scaffold of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a versatile starting point for the synthesis of extended oxazoles. The α-sulfonyl anion derived from this scaffold reacts with alkyl halides to yield monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation of these products has been optimized, leading to high yields of desulfonylated products, which are valuable in the synthesis of anti-inflammatory drugs like Oxaprozin .

Molecular Structure Analysis

Molecular modeling studies have revealed that the methylsulfonyl group of certain oxazole derivatives can insert deeply into the COX-2 binding site. This orientation prevents hydrogen bonding with key amino acids in the binding pocket, which is crucial for the inhibitory activity of these compounds against the cyclooxygenase isoenzymes .

Chemical Reactions Analysis

The reactivity of oxazole derivatives has been explored in various chemical reactions. For instance, Rh(II)-catalyzed reactions involving N-sulfonyl-1,2,3-triazoles and vinyl benzoxazinanones have been developed to synthesize tricyclic 2-imidazolones with high diastereoselectivity. These reactions involve the formation of multiple new bonds in a cascade fashion . Additionally, 1-sulfonyl-1,2,3-triazoles have been used as precursors for Rh-azavinyl carbenes, which can introduce a nitrogen atom into heterocycles, leading to the formation of homochiral 3-sulfonyl-4-oxazolines with high enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives have been characterized using various spectral methods, including NMR spectroscopy, FT-IR, MS, and UV-Vis. These methods have confirmed the structures of the synthesized compounds. The purity of these compounds has been assessed using reversed-phase high-performance liquid chromatography (RP-HPLC). The cytotoxicity of these compounds has been evaluated using the Daphnia magna bioassay, indicating their potential for therapeutic applications .

properties

IUPAC Name

4-[4-(4-cyclopropylidenepiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-19-18(12-23-13)16-4-6-17(7-5-16)24(21,22)20-10-8-15(9-11-20)14-2-3-14/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLGSUNOBQGGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(=C4CC4)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

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